2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide
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Overview
Description
2-({1-[2-(DIMETHYLAMINO)ETHYL]-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a cyclopenta[d]pyrimidine core, a dimethylaminoethyl group, and a fluorophenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(DIMETHYLAMINO)ETHYL]-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Cyclopenta[d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopenta[d]pyrimidine ring system.
Introduction of the Dimethylaminoethyl Group: This is achieved through nucleophilic substitution reactions, where a dimethylaminoethyl group is introduced to the core structure.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via thiolation reactions, often using thiolating agents like thiourea.
Formation of the Fluorophenylacetamide Moiety: This involves the acylation of the intermediate compound with 2-fluorophenylacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the cyclopenta[d]pyrimidine core, potentially converting it to an alcohol.
Substitution: The dimethylaminoethyl group can participate in substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The dimethylaminoethyl group may facilitate binding to certain receptors or enzymes, while the fluorophenylacetamide moiety could enhance its affinity and specificity. The sulfanyl group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-({1-[2-(DIMETHYLAMINO)ETHYL]-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-(4-TRIFLUOROMETHOXYPHENYL)ACETAMIDE: Similar structure but with a trifluoromethoxy group instead of a fluorophenyl group.
2-({1-[2-(DIMETHYLAMINO)ETHYL]-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-(3-CHLOROPHENYL)ACETAMIDE: Similar structure but with a chlorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 2-({1-[2-(DIMETHYLAMINO)ETHYL]-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE imparts unique chemical and biological properties, potentially enhancing its reactivity and specificity in various applications.
Properties
Molecular Formula |
C19H23FN4O2S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H23FN4O2S/c1-23(2)10-11-24-16-9-5-6-13(16)18(22-19(24)26)27-12-17(25)21-15-8-4-3-7-14(15)20/h3-4,7-8H,5-6,9-12H2,1-2H3,(H,21,25) |
InChI Key |
BPDJISVBEQXVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
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